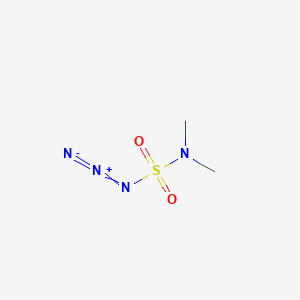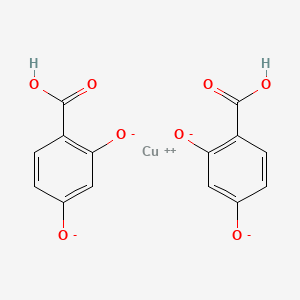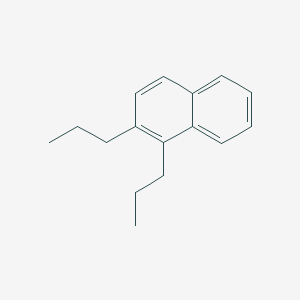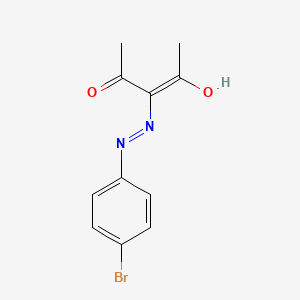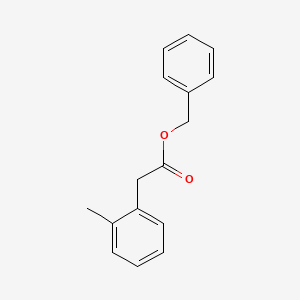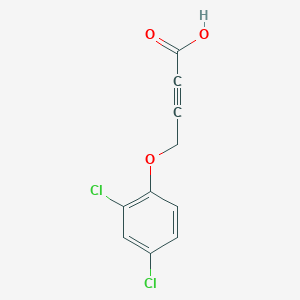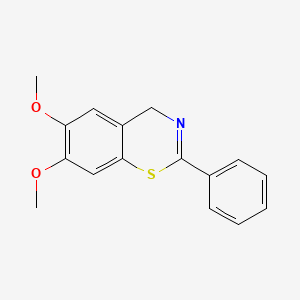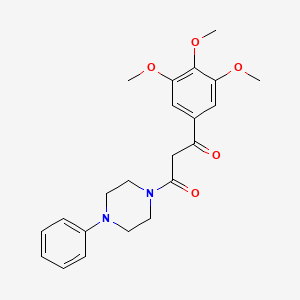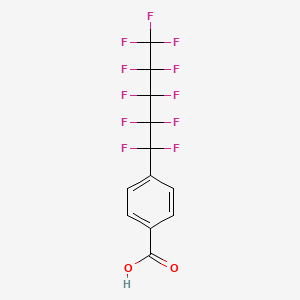
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazine with methylsulfanyl reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethylbenzimidazole: Another compound with similar structural features but different functional groups.
5,6-Bis(4-methoxyphenyl)pyridin-2-amine: A compound with similar triazine ring but different substituents.
Uniqueness
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of methylsulfanyl groups, which impart distinct chemical reactivity and properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
31697-22-0 |
|---|---|
Molekularformel |
C5H7N3OS2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
5,6-bis(methylsulfanyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-10-3-4(11-2)7-8-5(9)6-3/h1-2H3,(H,6,8,9) |
InChI-Schlüssel |
LLRWVMAZBKUTER-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)NN=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


